molecular formula C20H25NO3 B4482196 7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4482196
M. Wt: 327.4 g/mol
InChI Key: QQUSMDJNSUOXTP-UHFFFAOYSA-N
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Description

7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a piperidine moiety, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with 3-methylpiperidine under basic conditions. The reaction is usually carried out in a solvent like acetone with anhydrous potassium carbonate as the base at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a dihydro derivative .

Scientific Research Applications

7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart is its unique combination of a chromenone core with a piperidine moiety. This structural feature can significantly influence its pharmacological properties, making it a valuable compound for drug development and other scientific research applications .

Biological Activity

7-Hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of chromenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C19H25N1O3C_{19}H_{25}N_{1}O_{3}, with a molecular weight of approximately 313.41 g/mol. The structure features a cyclopenta[c]chromene backbone, which is known for its diverse biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies involving derivatives of chromene have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
7-Hydroxy CompoundMCF-7 (Breast Cancer)5.36 ± 0.12
7-Hydroxy CompoundHepG2 (Liver Cancer)9.94 ± 0.15
Doxorubicin (Control)MCF-70.59 ± 0.04
Doxorubicin (Control)HepG20.72 ± 0.08

These results suggest that the compound may be more effective against breast cancer cells compared to liver cancer cells .

The mechanism by which this compound exerts its biological effects remains an area of active research. It is believed to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies

  • Study on Antitumor Effects : A study evaluated the cytotoxicity of several chromene derivatives, including the target compound, against human cancer cell lines. The findings indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in breast cancer cells .
  • Mechanistic Insights : Further investigations into the binding affinity of the compound to various receptors have shown promising results in modulating signaling pathways associated with cancer progression .

Properties

IUPAC Name

7-hydroxy-6-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-12-5-4-8-21(10-12)11-14-9-17-15-6-3-7-16(15)20(23)24-19(17)13(2)18(14)22/h9,12,22H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUSMDJNSUOXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC3=C(C(=C2O)C)OC(=O)C4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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